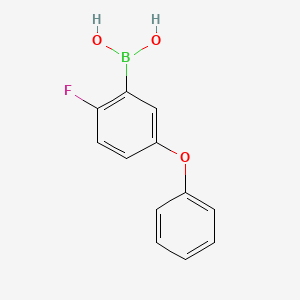

(2-Fluoro-5-phenoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-fluoro-5-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPBVFYBMPJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681703 | |

| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-01-7 | |

| Record name | B-(2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Fundamental Chemical Transformations of 2 Fluoro 5 Phenoxyphenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Paradigm

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and material science. In the context of (2-Fluoro-5-phenoxyphenyl)boronic acid, this reaction allows for the strategic introduction of the 2-fluoro-5-phenoxyphenyl moiety onto various aromatic and heteroaromatic scaffolds.

Detailed Mechanistic Elucidation of the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst.

The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the organic halide is a critical factor in this step, with the bond strength of the carbon-halogen bond influencing the reaction rate. The general reactivity trend is I > Br > Cl.

Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The phenoxy and fluoro substituents on this compound can influence the electronic properties and, consequently, the rate and efficiency of this transfer. The exact mechanism of transmetalation can be complex and is influenced by the specific reaction conditions.

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Influence of Catalyst Systems (e.g., Palladium Precursors, Ligand Design)

The choice of the palladium precursor and the associated ligands is crucial for the success of the Suzuki-Miyaura coupling of this compound. Different catalyst systems exhibit varying levels of activity and stability, which can significantly impact the reaction yield and purity of the product.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). google.com The ligands associated with the palladium center, such as triphenylphosphine (B44618) (PPh₃) or dppf, play a critical role in stabilizing the palladium species and modulating its reactivity throughout the catalytic cycle. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.

The selection of the catalyst system is often tailored to the specific substrates being coupled. In the case of this compound, various palladium catalysts have been successfully employed in its coupling with a range of aryl and heteroaryl halides, as detailed in the following table.

| Aryl/Heteroaryl Halide | Palladium Catalyst | Base | Solvent System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| trans-2-(3-(4-bromophenyl)cyclobutoxy)acetic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/water | trans-2-(3-(4'-(2-fluoro-5-phenoxyphenyl)-[1,1'-biphenyl]-4-yl)cyclobutoxy)acetic acid | Not Reported | |

| 5-bromo-2-chloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane (B91453)/water | 2-chloro-5-(2-fluoro-5-phenoxyphenyl)pyrimidine | 51 | |

| 3-bromo-5-chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 3-chloro-5-(2-fluoro-5-phenoxyphenyl)pyridine | 77 | google.com |

| 7-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/water | 7-(2-fluoro-5-phenoxyphenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 48 | |

| 2-bromo-5-chloropyrazine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 2-chloro-5-(2-fluoro-5-phenoxyphenyl)pyrazine | 25 | |

| 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/water | 4-chloro-5-(2-fluoro-5-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | 55 | |

| tert-butyl ((1R,2R)-2-(5-bromo-3-((tert-butoxycarbonyl)amino)pyridin-2-yl)cyclohexyl)carbamate | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-dioxane/water | tert-butyl ((1R,2R)-2-(5-(2-fluoro-5-phenoxyphenyl)-3-((tert-butoxycarbonyl)amino)pyridin-2-yl)cyclohexyl)carbamate | 59 |

Role of Base and Solvent Effects on Reaction Efficiency and Selectivity

The choice of base and solvent system is integral to the efficiency and selectivity of the Suzuki-Miyaura reaction. The base is essential for the activation of the boronic acid in the transmetalation step. Common bases employed in conjunction with this compound include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). google.com The strength and solubility of the base can influence the reaction rate and the potential for side reactions.

The solvent system serves to dissolve the reactants and catalyst, and it can also influence the reaction pathway. For the Suzuki-Miyaura coupling of this compound, mixed solvent systems, typically a combination of an organic solvent like 1,4-dioxane or tetrahydrofuran (B95107) (THF) with water, are frequently used. google.com The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The specific ratio of the organic solvent to water can be optimized to maximize the yield of the desired biaryl product.

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam, Negishi, Stille Comparisons)

While the Suzuki-Miyaura reaction is the most common application for boronic acids, they can also participate in other metal-catalyzed cross-coupling reactions.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds. Arylboronic acids serve as the aryl source, coupling with amines, phenols, and thiols. nih.gov this compound could potentially be used in Chan-Lam couplings to synthesize N-aryl, O-aryl, and S-aryl derivatives of its core structure. The reaction is often performed under mild conditions, at room temperature and open to the air. nih.gov Recent developments have expanded this reaction to include the use of potassium trifluoroborate salts, which can offer improved stability and reproducibility over boronic acids. nih.gov

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Catalyst | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organohalide/Triflate | C-C | Wide functional group tolerance, mild conditions, commercially available reagents. researchgate.net |

| Chan-Lam | Copper | Amine, Alcohol, Thiol | C-N, C-O, C-S | Forms carbon-heteroatom bonds, often uses air as the oxidant. nih.gov |

| Negishi | Palladium/Nickel | Organozinc | C-C | High reactivity, but organozinc reagents are often moisture and air-sensitive. |

| Stille | Palladium | Organotin | C-C | Wide functional group tolerance, but tin reagents are toxic. |

Comparisons:

Negishi and Stille Couplings: These reactions are powerful alternatives for C-C bond formation. However, they involve the use of organozinc (Negishi) and organotin (Stille) reagents, respectively. Organozinc compounds can be highly reactive and sensitive, while organotin compounds are associated with significant toxicity concerns. The relative stability and lower toxicity of boronic acids often make the Suzuki-Miyaura reaction a more favorable choice.

Intrinsic Lewis Acidity and Reversible Covalent Interactions

The boron atom in a boronic acid is electron-deficient, possessing an empty p-orbital, which makes it a Lewis acid. This acidity is fundamental to its reactivity.

Boronic acids are well-known for their ability to form reversible covalent bonds with diols and other Lewis basic functional groups containing hydroxyl moieties. cymitquimica.com This interaction leads to the formation of five- or six-membered cyclic boronate esters. The fluorine atom and phenoxy group on the aromatic ring of this compound will influence its Lewis acidity through electronic effects. cymitquimica.com The electron-withdrawing nature of the fluorine atom is expected to increase the Lewis acidity of the boron center.

The interaction with hydroxyl and carboxyl groups is a key aspect of boronic acid chemistry. For instance, boronic acids can form adducts with the hydroxyl groups of saccharides, a property exploited in the development of sensors and separation technologies. nih.govresearchgate.net

The Lewis acidity of boronic acids and their ability to form reversible covalent bonds are crucial for their application in catalysis and molecular recognition.

Catalysis: Arylboronic acids can act as catalysts by activating hydroxyl groups. acs.org This activation can proceed through either electrophilic or nucleophilic pathways, depending on the substrate and catalyst structure. nih.gov For example, highly electron-deficient arylboronic acids can activate alcohols towards nucleophilic substitution. nih.gov

Molecular Recognition: The specific and reversible binding of boronic acids to diols makes them excellent candidates for creating synthetic receptors for biological molecules like sugars and glycoproteins. nih.gov The scaffold around the boronic acid, including the substituents on the aromatic ring, plays a significant role in determining the binding affinity and selectivity for the target diol. nih.gov

Electrophilic and Nucleophilic Activation Modes in Organic Synthesis

Boronic acids can participate in reactions through both electrophilic and nucleophilic activation of other functional groups, particularly alcohols. nih.gov

Electrophilic Activation: Highly electron-deficient boronic acids can activate alcohols towards ionization of the C-O bond, forming a carbocationic intermediate that can then be attacked by a nucleophile. nih.gov This Sₙ1-type mechanism is often observed in dehydrative reactions catalyzed by boronic acids. acs.org The stability of the resulting hydroxyboronate anion is a key factor in the catalytic efficiency. nih.gov

Nucleophilic Activation: In the case of polyols, a boronic acid can form an anionic tetravalent adduct, which enhances the nucleophilicity of the oxygen atoms. nih.gov This mode of activation is utilized in reactions like the selective monophosphorylation of vicinal diols. nih.gov

The specific mode of activation for this compound would depend on the reaction conditions and the nature of the substrate. The presence of the electron-withdrawing fluorine atom likely enhances its capacity for electrophilic activation.

Conversion of the Boronic Acid Moiety to Other Functionalities (e.g., Oxidation to Phenols, Reduction)

The boronic acid group is not just a handle for cross-coupling reactions; it can be transformed into a variety of other useful functional groups.

Oxidation to Phenols: One of the most common transformations of arylboronic acids is their oxidation to the corresponding phenols. This can be achieved using various oxidizing agents.

Hydrogen Peroxide (H₂O₂): Aqueous H₂O₂ is a classic reagent for this conversion, often in the presence of a base. nih.gov

tert-Butyl Hydroperoxide (TBHP): Aqueous TBHP can also be used for the metal-free oxidative hydroxylation of arylboronic acids. researchgate.net

Other Oxidants: Reagents like Oxone® and m-chloroperoxybenzoic acid (mCPBA) are also effective for this transformation. nih.gov Electrochemical methods have also been developed for the hydroxylation of arylboronic acids. nih.gov

This reaction provides a two-step method for the synthesis of phenols from aryl halides, via the corresponding boronic acid.

Reduction (Protodeboronation): In some cases, particularly during cross-coupling reactions, the boronic acid group can be replaced by a hydrogen atom. This process, known as protodeboronation, is generally considered an undesirable side reaction. snmjournals.org It can be influenced by factors such as the presence of proton sources and the reaction conditions. However, in certain synthetic contexts, this reduction can be a desired transformation. Arylboronic acids can also be used to mediate the reduction of other functional groups, such as the selective reduction of aldehydes in the presence of ketones using a tin hydride. tandfonline.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2-Fluoro-5-formyl-4-methylphenyl)boronic acid |

| (2-Fluoro-5-methoxyphenyl)boronic acid |

| (5-Fluoro-2-formylphenyl)boronic acid |

| 2-thiocytosine |

| 6-methoxyindole |

| acetohydroxamic acid |

| allyltrimethylsilane |

| benzhydrol |

| benzoquinone |

| boric acid |

| ethyl benzoylacetate |

| kojic acid |

| m-chloroperoxybenzoic acid (mCPBA) |

| oxalic acid |

| pentafluorophenylboronic acid |

| tert-Butyl hydroperoxide (TBHP) |

Advanced Synthetic Applications of 2 Fluoro 5 Phenoxyphenyl Boronic Acid

Modular Construction of Complex Organic Architectures

The modular nature of (2-Fluoro-5-phenoxyphenyl)boronic acid makes it an invaluable component in the assembly of complex organic architectures. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the precise and efficient formation of carbon-carbon bonds. This reactivity enables a building-block approach to synthesis, where intricate molecules are assembled from smaller, well-defined fragments.

The fluorine substituent at the ortho-position to the boronic acid group can influence the reactivity and conformational preferences of the molecule, which can be exploited in the design of complex synthetic routes. For instance, the electronic-withdrawing nature of fluorine can modulate the transmetalation step in Suzuki-Miyaura couplings, potentially leading to different outcomes compared to its non-fluorinated analog.

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not yet widespread in publicly available literature, its structural motifs are present in various biologically active compounds. The principles of modular synthesis suggest its high potential in constructing such molecules in a convergent and efficient manner.

Synthesis of Biaryl and Oligoaryl Systems for Advanced Materials Research

The synthesis of biaryl and oligoaryl systems is crucial for the development of advanced materials with tailored electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound serves as a key precursor for introducing the 2-fluoro-5-phenoxyphenyl moiety into these conjugated systems through Suzuki-Miyaura cross-coupling reactions.

The presence of the fluorine atom can significantly impact the properties of the resulting materials. It can lower the HOMO and LUMO energy levels, leading to improved stability and altered emission characteristics. The phenoxy group provides an additional site for functionalization and can influence the morphology and processability of the final material.

Below is a representative table of potential biaryl structures that can be synthesized using this compound and their potential applications in materials science.

| Coupling Partner | Resulting Biaryl Structure | Potential Application |

| 4-Bromotoluene | 4'-Methyl-2-fluoro-5-phenoxy-1,1'-biphenyl | Organic Electronics |

| 1-Bromo-4-vinylbenzene | 2-Fluoro-5-phenoxy-4'-vinyl-1,1'-biphenyl | Polymer Synthesis |

| 2-Bromo-9,9-diphenyl-9H-fluorene | 2-(2-Fluoro-5-phenoxyphenyl)-9,9-diphenyl-9H-fluorene | OLED Host Material |

| 4-Bromo-N,N-diphenylaniline | N-(4'-(2-Fluoro-5-phenoxyphenyl)-[1,1'-biphenyl]-4-yl)-N-phenylaniline | Hole Transport Material |

Utility as a Versatile Building Block for Diversified Chemical Libraries

In the field of drug discovery and chemical biology, the generation of diversified chemical libraries is essential for identifying new bioactive molecules. This compound is an attractive scaffold for diversity-oriented synthesis due to its multiple points for modification.

The boronic acid moiety can be readily transformed into a wide range of functional groups. Furthermore, the phenoxy group can be varied by starting from different substituted phenols in the synthesis of the boronic acid itself, or it can be chemically modified in later synthetic steps. This allows for the creation of a large number of structurally related compounds from a common intermediate.

The "build/couple/pair" strategy in diversity-oriented synthesis can effectively utilize this building block. In the "build" phase, different functionalities can be introduced onto the this compound core. In the "couple" phase, these modified building blocks can be joined together, for instance, via Suzuki-Miyaura coupling. Finally, in the "pair" phase, further reactions can be performed to generate a diverse set of final products. This approach enables the rapid exploration of chemical space around this privileged scaffold.

Strategies for Achieving Regioselectivity and Stereoselectivity in Synthetic Pathways

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in modern organic synthesis. While specific, detailed studies on achieving selectivity in reactions involving this compound are limited, general principles of organic chemistry can be applied to control the outcomes of its reactions.

Regioselectivity: In Suzuki-Miyaura couplings with unsymmetrical coupling partners, the choice of catalyst, ligands, and reaction conditions can influence the regioselectivity. For instance, the steric hindrance and electronic properties of the coupling partner, in combination with the properties of the palladium catalyst and its ligands, can direct the coupling to a specific position. The fluorine atom ortho to the boronic acid in this compound can play a directing role in certain reactions, although this needs to be experimentally verified for specific cases.

Stereoselectivity: When this compound is used in reactions that generate new stereocenters, achieving high stereoselectivity is crucial. This can be accomplished through various strategies:

Use of Chiral Catalysts: Employing chiral palladium complexes in Suzuki-Miyaura couplings can induce asymmetry in the product.

Substrate Control: If the coupling partner contains a chiral center, it can influence the stereochemical outcome of the reaction.

Chiral Auxiliaries: Attaching a chiral auxiliary to either the boronic acid or the coupling partner can direct the stereochemistry of the reaction, with the auxiliary being removed in a subsequent step.

Further research is needed to explore and document specific methodologies for achieving high levels of regioselectivity and stereoselectivity in reactions involving this versatile building block.

Role of 2 Fluoro 5 Phenoxyphenyl Boronic Acid As a Key Intermediate in Medicinal Chemistry Research

Facilitation of Drug Discovery by Providing Access to Novel Chemical Entities

The quest for novel chemical entities (NCEs) with desired biological activity is a cornerstone of modern drug discovery. (2-Fluoro-5-phenoxyphenyl)boronic acid serves as a versatile starting point for generating diverse and complex molecular architectures. Organoboron compounds, particularly arylboronic acids, are extensively used as building block intermediates in a wide range of organic reactions. nih.gov

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This reaction is one of the most utilized transformations in medicinal chemistry for the formation of carbon-carbon bonds, essential for constructing the biaryl or aryl-heterocycle cores found in many approved drugs. nih.gov By coupling this compound with various aryl or heteroaryl halides, medicinal chemists can rapidly synthesize large libraries of novel compounds, which can then be screened for biological activity. This ability to systematically modify molecular structures allows for the efficient exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds. acs.org

Design and Preparation of Pharmaceutical Intermediates and Precursors

This compound is not only a precursor for final drug candidates but also a crucial intermediate for the synthesis of other complex chemical building blocks. The synthesis of boronic acids themselves often involves methods like the electrophilic trapping of arylmetal intermediates (formed via Grignard reagents or lithium-halogen exchange) with borate (B1201080) esters at low temperatures. nih.gov

This compound's structure is analogous to other substituted phenylboronic acids that are documented as vital intermediates. For instance, compounds with similar substitution patterns are used to create more elaborate molecules for various applications, including pharmaceuticals and agrochemicals. chemimpex.com The presence of the fluoro- and phenoxy- groups on the phenyl ring provides a pre-functionalized core, allowing for subsequent chemical modifications at specific positions to build pharmaceutical intermediates with desired properties. The synthesis of chalcone-boronic acid compounds, for example, involves reactions where a formylphenylboronic acid is modified to produce more complex structures with potential anticancer activity. nih.gov This highlights the role of functionalized boronic acids as platforms for developing advanced drug precursors.

Integration into Scaffolds for Enzyme Inhibitors and Receptor Antagonists

The boronic acid functional group is a key pharmacophore in the design of potent enzyme inhibitors. nih.gov Boronic acids are recognized as transition-state analog inhibitors for a variety of enzymes, particularly serine proteases and β-lactamases. nih.govnih.gov They exert their inhibitory effect by forming a reversible, covalent bond between the electrophilic boron atom and a key nucleophilic residue (like serine) in the enzyme's active site. nih.govmdpi.com This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and specific inhibition. nih.gov The scaffold of this compound can be incorporated into molecules designed to target such enzymes, where the aryl portion of the molecule contributes to binding affinity and selectivity through interactions with other pockets of the active site. nih.gov

Furthermore, the fluorinated diaryl ether motif is a common feature in molecules designed to act as receptor antagonists. The specific arrangement of the aromatic rings and the electronic influence of the fluorine atom can facilitate precise interactions with receptor binding sites. The integration of this compound into larger molecules provides a rigid and well-defined scaffold that can be optimized for high-affinity binding to therapeutic targets like G-protein coupled receptors.

Strategic Advantages of Fluorine Introduction in Arylboronic Acid Derivatives for Modulating Reactivity and Interactions

The introduction of a fluorine atom into an arylboronic acid, as seen in this compound, offers several strategic advantages in medicinal chemistry. researchgate.net Fluorine's high electronegativity significantly influences the electronic properties of the molecule. researchgate.net

Key advantages include:

Enhanced Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid group. mdpi.comnih.gov This enhanced acidity can facilitate stronger interactions with biological targets, such as the binding to cis-diol-containing biomolecules under physiological conditions. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a metabolically susceptible position can block enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov

Modulation of Physicochemical Properties: Fluorine substitution can alter key properties like lipophilicity (membrane permeability) and pKa. researchgate.net Judicious placement of fluorine can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding site, potentially increasing the binding affinity and selectivity of the inhibitor. researchgate.net

PET Imaging: Aryl fluorides are crucial for Positron Emission Tomography (PET), a key medical imaging technique. Methods for the copper-mediated radiofluorination of arylboronic acids using ¹⁸F allow for the synthesis of PET tracers, highlighting another application of fluorinated boronic acid precursors. acs.org

The presence of an electron-withdrawing group like fluorine on the aryl ring also influences the reactivity in synthetic transformations, such as electrophilic fluorination, where it can direct the position of further substitutions. organic-chemistry.orgnih.gov These combined electronic and steric effects make fluorinated arylboronic acids like this compound highly valuable and versatile intermediates in the design of modern pharmaceuticals.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀BFO₃ |

| Molecular Weight | 232.02 g/mol |

| CAS Number | 1256355-01-7 |

Mechanistic Investigations and Computational Studies on 2 Fluoro 5 Phenoxyphenyl Boronic Acid

Theoretical Calculations (e.g., Density Functional Theory) for Elucidating Reaction Mechanisms

Recent DFT studies on related fluorinated phenylboronic acids have provided significant insights into their reactivity. For instance, a 2024 study on the Pd(II)-catalyzed defluorinative arylation of gem-difluorocyclopropanes with phenylboronic acids utilized DFT to map out the catalytic cycle, including oxidative addition, carbene migratory insertion, and reductive elimination steps. researchgate.net Such computational approaches are directly applicable to understanding the transformations of (2-Fluoro-5-phenoxyphenyl)boronic acid.

Energetics and Transition States of Boron-Mediated Transformations

A key application of DFT is the calculation of the energetics of reaction pathways, including the relative energies of reactants, intermediates, transition states, and products. This information is vital for determining the feasibility of a proposed mechanism and for identifying the rate-determining step of a reaction.

In the context of Suzuki-Miyaura cross-coupling reactions, a common application for arylboronic acids, the catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can model the energy changes associated with each of these steps for this compound. The presence of the electron-withdrawing fluorine atom and the electron-donating phenoxy group can have opposing effects on the energetics of the transmetalation step, a phenomenon that can be quantitatively assessed through computation.

For example, the transmetalation step is often considered rate-limiting. acs.org DFT calculations can be used to model the structure of the transition state for this step, providing insights into how the substituents on the phenyl ring of the boronic acid influence its stability and, consequently, the reaction rate. A hypothetical energy profile for a Suzuki-Miyaura coupling involving this compound, as could be determined by DFT, is presented below.

| Reaction Coordinate | Putative Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)L_n + Ar-X + (2-Fluoro-5-phenoxyphenyl)B(OH)_2 | 0 |

| Oxidative Addition TS | [L_nPd(Ar)(X)]‡ | +15 to +25 |

| Oxidative Addition Product | L_nPd(Ar)(X) | +5 to +10 |

| Transmetalation TS | [L_nPd(Ar)(Ar')B(OH)2(X)]‡ | +20 to +30 |

| Reductive Elimination TS | [L_nPd(Ar)(Ar')]‡ | +10 to +20 |

| Products | Ar-Ar' + Pd(0)L_n + B(OH)_3 | -20 to -40 |

| Note: This table represents hypothetical data for illustrative purposes, based on typical values for Suzuki-Miyaura reactions. |

Electronic Properties and Their Influence on Reactivity

The electronic properties of this compound, governed by its substituents, are a primary determinant of its reactivity. The fluorine atom at the ortho position is strongly electron-withdrawing through its inductive effect, which increases the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can facilitate the formation of the boronate species, which is often the active nucleophile in cross-coupling reactions. nih.gov

Conversely, the phenoxy group at the meta position can act as a weak electron-donating group through resonance. The interplay of these electronic effects can be quantitatively described using Hammett parameters and further elucidated through computational analysis of the molecule's electronic structure, such as molecular electrostatic potential maps and frontier molecular orbital analysis.

The pKa value of a boronic acid is a direct measure of its Lewis acidity. The introduction of fluorine substituents generally lowers the pKa, indicating increased acidity. nih.gov A comparative study of various boronic acids demonstrated a clear correlation between their electronic properties and their binding affinities for diols, a principle that extends to their reactivity in other transformations. nih.govacs.orgacs.org

| Substituent on Phenylboronic Acid | pKa |

| H | ~8.8 |

| 4-F | ~8.77 |

| 2-F | Lower than 4-F due to ortho effect |

| 2-F, 5-OPh | Expected to be lower than unsubstituted |

| Note: Specific pKa data for this compound is not readily available in the cited literature and is estimated based on general principles. |

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

Kinetic studies are a powerful experimental method for probing reaction mechanisms. By measuring the rate of a reaction as a function of the concentration of each reactant, the reaction order with respect to each component can be determined. This information is crucial for identifying the species involved in the rate-limiting step of the reaction.

For a Suzuki-Miyaura reaction involving this compound, a typical kinetic experiment would involve systematically varying the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base, while monitoring the formation of the product over time. Kinetic studies on similar systems have shown that the reaction can be zero-order in the boronic acid, suggesting that the transmetalation step may not always be rate-limiting. acs.org In some cases, the oxidative addition or the reductive elimination has been identified as the slowest step. acs.org

Computational Design Principles for Novel Boronic Acid Derivatives with Tuned Reactivity

The insights gained from mechanistic and computational studies can be leveraged to design novel boronic acid derivatives with tailored reactivity. By understanding how substituents influence the electronic and steric properties of the molecule, it is possible to rationally design new compounds with enhanced performance in specific applications.

For example, if a faster rate of transmetalation is desired, one could computationally screen a library of derivatives of this compound with different electron-donating or electron-withdrawing groups to identify candidates with optimal electronic properties. Machine learning models, informed by DFT calculations, are emerging as a powerful tool for accelerating this design process. researchgate.net The goal is to create a structure-reactivity relationship that can guide the synthesis of next-generation boronic acids. nih.govacs.orgacs.org

Spectroscopic Techniques for Structural Characterization and Mechanistic Insights (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the study of chemical reactions, providing information on the structure of reactants, products, and any observable intermediates.

Exploration of Derivatives and Analogues of 2 Fluoro 5 Phenoxyphenyl Boronic Acid

Systematic Variation of Substituent Positions (e.g., Isomers such as 2-Fluoro-4-phenoxyphenyl, 2-Fluoro-6-phenoxyphenyl, 5-Fluoro-2-phenoxyphenyl)

The relative positions of the fluoro, phenoxy, and boronic acid groups on the phenyl ring significantly impact the molecule's electronic properties and steric environment. This, in turn, influences its reactivity and acidity. nih.govresearchgate.net The introduction of a fluorine atom generally increases the Lewis acidity of phenylboronic acids, an effect that is highly dependent on its position. nih.gov

(2-Fluoro-4-phenoxyphenyl)boronic acid): In this isomer, the fluorine atom is ortho to the boronic acid group, while the phenoxy group is in the para position. The ortho-fluoro substituent can increase acidity through the formation of an intramolecular hydrogen bond between the fluorine and the B-OH group, which stabilizes the tetrahedral boronate anion. nih.govresearchgate.net

(2-Fluoro-6-phenoxyphenyl)boronic acid): This isomer presents a more sterically hindered environment around the boronic acid group, with a fluorine atom on one side and the phenoxy group on the other. This steric hindrance can influence its participation in reactions like the Suzuki-Miyaura coupling. glpbio.com

(5-Fluoro-2-phenoxyphenyl)boronic acid): Here, the fluorine atom is meta to the boronic acid group. In the meta position, the electron-withdrawing inductive effect of fluorine is dominant, leading to an increase in acidity compared to the unsubstituted parent compound. nih.govbldpharm.com

The table below summarizes key information for these positional isomers.

Table 1: Properties of (2-Fluoro-5-phenoxyphenyl)boronic Acid and Its Isomers This is an interactive table. You can sort and filter the data.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 1256355-01-7 | C₁₂H₁₀BFO₃ | Fluoro group ortho to boronic acid; Phenoxy group meta to boronic acid. cymitquimica.comcymitquimica.com |

| (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 | C₁₂H₁₀BFO₃ | Fluoro group ortho to boronic acid; Phenoxy group para to boronic acid. sigmaaldrich.comnih.gov |

| (2-Fluoro-6-phenoxyphenyl)boronic acid | 1056372-58-7 | C₁₂H₁₀BFO₃ | Fluoro and Phenoxy groups ortho to boronic acid, creating steric hindrance. glpbio.comvwr.com |

Synthesis and Reactivity of Boronic Esters and Other Organoboron Derivatives

Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines) and can be prone to protodeboronation under certain conditions. harvard.edu To enhance stability, facilitate purification, and modify reactivity, boronic acids are frequently converted into boronic esters. google.com

Boronic Esters: The most common derivatives are pinacol (B44631) esters, formed by the reaction of the boronic acid with pinacol. orgsyn.org This is typically achieved by stirring the boronic acid and pinacol in an ethereal solvent, often with a dehydrating agent like magnesium sulfate. orgsyn.org Boronic esters, such as this compound pinacol ester, are generally more stable, crystalline solids that are less prone to degradation and are compatible with a wider range of reaction conditions, including chromatography. harvard.eduguidechem.com

Other Organoboron Derivatives:

Potassium Organotrifluoroborates: These salts, prepared by treating boronic acids with potassium hydrogen fluoride (B91410) (KHF₂), are highly stable, crystalline solids. harvard.edu They are often more robust and easier to handle than the corresponding boronic acids and serve as excellent partners in Suzuki-Miyaura cross-coupling reactions. harvard.eduresearchgate.net

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air- and moisture-stable derivatives. diva-portal.org They are particularly useful for protecting the boronic acid group, allowing for multi-step syntheses where the boronic acid's reactivity is undesirable in intermediate steps. The MIDA group can be readily cleaved under mild basic conditions to liberate the free boronic acid for subsequent reactions. harvard.edu

The primary application of these derivatives is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. nih.govmdpi.com

Introduction of Different Functional Groups to Modulate Chemical Behavior

Introducing additional functional groups onto the this compound framework allows for precise control over the compound's electronic properties and reactivity. The nature and position of these substituents directly influence the Lewis acidity of the boron atom and the molecule's utility as a synthetic building block. researchgate.netnih.gov

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as trifluoromethyl (-CF₃) or formyl (-CHO), significantly increases the Lewis acidity of the boronic acid (lowering its pKa). nih.govmdpi.com For example, 5-trifluoromethyl-2-formylphenylboronic acid has a considerably lower pKa than its less substituted analogues. mdpi.com This enhanced acidity can be beneficial for certain catalytic applications or for promoting binding to diols. nih.govbath.ac.uk

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or hydroxy (-OH) groups decrease the Lewis acidity of the boronic acid. researchgate.netnih.gov

Reactive Functional Groups: Incorporating groups like aldehydes (-CHO), esters (-COOR), or additional halogens provides synthetic handles for further chemical transformations, expanding the derivative's utility as a versatile building block. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, a formyl group can be reduced to synthesize corresponding benzoxaboroles. mdpi.com

Table 2: Modulation of Phenylboronic Acid Properties by Functional Groups This is an interactive table. You can sort and filter the data.

| Functional Group | Example Analogue | Effect on Acidity | Potential Synthetic Utility |

|---|---|---|---|

| Formyl (-CHO) | 2-Fluoro-4-formylphenylboronic acid sigmaaldrich.com | Increases acidity mdpi.com | Handle for further reactions (e.g., reduction, oxidation, condensation). mdpi.com |

| Hydroxy (-OH) | 2-Fluoro-6-hydroxyphenylboronic acid nih.gov | Decreases acidity | Can participate in intramolecular hydrogen bonding; potential for derivatization. |

| Methoxy (-OCH₃) | 2-Fluoro-5-methoxyphenylboronic acid sigmaaldrich.com | Decreases acidity nih.gov | Modulates electronic properties for cross-coupling reactions. |

| Trifluoromethyl (-CF₃) | (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid ambeed.com | Significantly increases acidity nih.govmdpi.com | Enhances Lewis acidity for catalysis or sensing applications. |

Comparative Studies on the Synthetic Utility and Performance of Various Analogues

The choice between this compound and its various analogues depends on the specific requirements of the synthetic target and reaction conditions. Comparative studies highlight the distinct advantages of each form.

Isomers: The performance of different positional isomers in reactions like Suzuki coupling can vary. Ortho-substituted isomers, such as (2-Fluoro-6-phenoxyphenyl)boronic acid, may react slower than meta- or para-isomers due to steric hindrance around the reactive boronic acid center. researchgate.net This can sometimes lead to lower yields or require more forcing reaction conditions.

Boronic Acids vs. Derivatives:

Stability and Handling: Boronic esters (pinacol, MIDA) and potassium trifluoroborates offer superior stability to moisture, air, and chromatography compared to free boronic acids. harvard.edudiva-portal.org This simplifies their storage, handling, and purification. Free boronic acids can be challenging to purify due to their propensity to form boroxine (B1236090) anhydrides.

Reactivity in Suzuki Coupling: While free boronic acids are often highly reactive, their derivatives can offer more controlled and reproducible results. Potassium trifluoroborates are excellent coupling partners and can sometimes provide higher yields than the corresponding boronic acids. researchgate.net MIDA boronates are "slow-release" forms of boronic acids, which can be advantageous in complex syntheses. harvard.edu The choice of base and reaction conditions is crucial and differs between the free acid and its derivatives to achieve optimal transmetalation in the catalytic cycle. harvard.edu

Table 3: Comparative Utility of Boronic Acid Analogues in Synthesis This is an interactive table. You can sort and filter the data.

| Analogue Type | Stability | Ease of Purification | Typical Suzuki Coupling Conditions | Key Advantage |

|---|---|---|---|---|

| Boronic Acid | Moderate; can form boroxines. | Often difficult by chromatography. | Aqueous base (e.g., Na₂CO₃, K₃PO₄). harvard.edu | High reactivity, commercially available. |

| Pinacol Ester | High; stable to air and chromatography. | Good; often crystalline solids. | Often requires fluoride source or strong base for activation. | Excellent stability and handling. google.comorgsyn.org |

| Potassium Trifluoroborate | High; air- and moisture-stable crystalline solids. | Excellent. | Typically requires a base; can be slower to transmetalate. harvard.edu | High stability, easy to handle, good yields. researchgate.net |

Q & A

Q. Conflicting reports on fluorinated boronic acid stability: What factors govern hydrolytic degradation?

- Methodological Answer: Hydrolysis rates depend on substituent electronic effects. Fluorine’s electron-withdrawing nature accelerates hydrolysis compared to methyl groups. Stabilize aqueous solutions at pH 5–6 and store at –20°C. NMR tracking of boronic acid-to-boronate conversion quantifies degradation kinetics .

Methodological Best Practices

- Handling and Storage: Store at 0–6°C under inert gas (argon) to prevent oxidation. Use anhydrous solvents (e.g., THF, DMF) for reactions .

- Safety Protocols: Boronic acids may form peroxides; test with peroxide strips before heating. Use chelating resins to remove residual Pd catalysts post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.